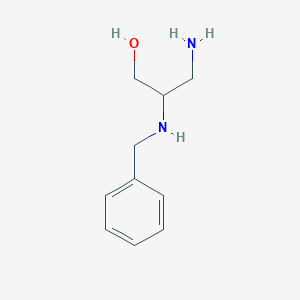

(R)-3-amino-2-(benzylamino)propan-1-ol

説明

Overview of Chiral Amino Alcohols as Versatile Organic Scaffolds

Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group attached to a stereogenic center. This bifunctional nature makes them exceptionally versatile scaffolds in organic synthesis. nih.gov The presence of both a Lewis basic amino group and a Brønsted acidic/Lewis basic hydroxyl group allows for multiple points of interaction, making them effective as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. researchgate.netacs.org Their ability to form stable chelate complexes with metals is a key feature in many catalytic applications. researchgate.net Furthermore, the chirality inherent in these molecules can be transferred to prochiral substrates, enabling the synthesis of enantiomerically enriched products. acs.orgnih.gov

The Role of (R)-3-amino-2-(benzylamino)propan-1-ol within the Context of Chiral Building Blocks and Ligands

This compound is a chiral 1,2-diamine derivative. The 1,2-diamine motif is a well-established and powerful component in the design of chiral ligands and organocatalysts for a wide array of asymmetric transformations. organic-chemistry.orgrsc.org The presence of a benzyl (B1604629) group on one of the nitrogen atoms introduces steric bulk and potential for π-π stacking interactions, which can significantly influence the stereochemical outcome of a reaction. The primary alcohol functionality provides an additional handle for modification or for anchoring the molecule to a solid support.

This compound can be envisioned as a valuable chiral building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. Its structural similarity to other successful chiral diamines suggests its potential utility in asymmetric catalysis, for instance, in reductions, allylic alkylations, and Mannich reactions.

Scope and Research Focus on this compound

While specific experimental data for this compound is scarce in publicly accessible literature, we can infer its properties and potential synthetic routes from related compounds.

A plausible synthetic approach to this compound could start from the readily available chiral building block, (R)-(-)-2-amino-1-propanol. chemicalbook.comnih.gov A potential reaction sequence could involve the protection of the amino group, followed by activation of the hydroxyl group (e.g., as a tosylate or mesylate), and subsequent displacement with benzylamine (B48309). A final deprotection step would yield the desired product.

Alternatively, a route starting from a chiral epoxide, such as (R)-glycidol, could be envisioned. nih.gov Ring-opening of the epoxide with benzylamine would yield a mixture of regioisomers. The desired isomer could then be isolated and the primary hydroxyl group revealed.

Another potential synthetic pathway could involve the asymmetric reduction of a corresponding keto-amine precursor. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been shown to be a highly effective method for producing chiral 1,2-amino alcohols with excellent enantioselectivities. acs.org

Table 1: Plausible Synthetic Strategies for this compound

| Starting Material | Key Transformation(s) | Potential Advantages |

| (R)-(-)-2-Amino-1-propanol | Protection, activation, nucleophilic substitution, deprotection | Readily available chiral starting material |

| (R)-Glycidol | Epoxide ring-opening with benzylamine | Atom-economical approach |

| α-Keto-β-benzylamino-propanal | Asymmetric reduction (e.g., hydrogenation) | Direct introduction of stereocenter |

This table represents hypothetical synthetic routes based on established chemical principles, as specific literature for the synthesis of this compound is not widely available.

The physicochemical properties of this compound are not extensively documented. However, based on its structure, we can predict some of its characteristics.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₁₆N₂O |

| Molecular Weight | 180.25 g/mol |

| Appearance | Likely a solid or viscous oil at room temperature |

| Solubility | Expected to be soluble in polar organic solvents |

| Chirality | Contains at least one stereocenter |

This table contains predicted properties based on the molecular structure and data for similar compounds.

The true value of this compound lies in its potential application as a chiral ligand or building block in asymmetric synthesis. The vicinal diamine structure is a key feature in many successful catalysts for reactions such as asymmetric hydrogenation, cyclopropanation, and aziridination. The combination of a primary amine, a secondary benzylamine, and a primary alcohol offers multiple coordination sites and opportunities for hydrogen bonding, which are crucial for achieving high stereoselectivity.

While specific examples of its use are not readily found in the literature, it is reasonable to hypothesize its utility in reactions where similar chiral 1,2-diamines have proven effective. For instance, it could be used to form chiral complexes with transition metals like ruthenium, rhodium, or copper to catalyze asymmetric reductions or carbon-carbon bond-forming reactions.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-amino-2-(benzylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c11-6-10(8-13)12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWZWVVLWDIRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578013 | |

| Record name | 3-Amino-2-(benzylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150482-72-7 | |

| Record name | 3-Amino-2-(benzylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis and Advanced Preparative Methodologies of R 3 Amino 2 Benzylamino Propan 1 Ol and Its Stereoisomers

Strategies for Asymmetric Synthesis of (R)-3-amino-2-(benzylamino)propan-1-ol and Related Chiral Propanol Derivatives

The asymmetric synthesis of chiral amino alcohols and their derivatives can be broadly categorized into three main approaches: reductive amination of prochiral ketones, stereoselective ring-opening of chiral precursors, and resolution of racemic mixtures.

Reductive amination is a powerful and widely used transformation for the synthesis of amines. princeton.edunih.gov In the context of chiral amino alcohols, this method typically involves the asymmetric reduction of a β-amino ketone or the coupling of a ketone with an amine followed by in-situ reduction of the resulting imine.

While specific examples detailing the direct synthesis of this compound via reductive amination are not extensively documented in publicly available literature, the general applicability of this method to similar structures is well-established. researchgate.net For instance, the asymmetric hydrogenation of β-amino ketones using chiral catalysts, often transition metal complexes with chiral phosphine ligands, has proven effective for producing optically active amino alcohols. researchgate.net Organocatalytic reductive amination, employing chiral phosphoric acids and Hantzsch esters, has also emerged as a mild and effective method for the asymmetric synthesis of a wide range of chiral amines from ketones. princeton.edu

A plausible, though not explicitly detailed, synthetic route could involve the asymmetric reduction of a corresponding keto-amine precursor. Furthermore, the reductive monoalkylation of chiral diamines, such as (R,R)-(+)-1,2-diphenylethylenediamine, demonstrates a related strategy for preparing chiral diamine catalysts. mdpi.com

Table 1: Examples of Reductive Amination for Chiral Amine Synthesis

| Catalyst/Method | Substrates | Product Type | Key Features |

| Organocatalytic (Chiral Phosphoric Acid) | Ketones, Aryl/Heterocyclic Amines | Chiral Amines | Mild, operationally simple, wide substrate scope. princeton.edu |

| Transition Metal Catalysis | β-Amino Ketones | Chiral Amino Alcohols | Effective for producing optically active compounds. researchgate.net |

| Enzymatic (Transaminase) | Ketones, Amino Donors | Chiral Amines | High enantioselectivity under mild conditions. dntb.gov.uagoogle.com |

| Cu-Catalyzed Reductive Coupling | Imines, Allenamides | Chiral 1,2-Diamino Synthons | Cost-effective, high yields, single stereoisomer. acs.org |

The stereoselective ring-opening of chiral epoxides and aziridines with nucleophiles is a cornerstone of asymmetric synthesis, providing a reliable method to introduce functionality with well-defined stereochemistry. ursa.cat This approach is particularly relevant for the synthesis of this compound.

A potential synthetic pathway could commence with a chiral epoxide like (R)-glycidol. The reaction of (R)-glycidol with benzylamine (B48309) would lead to the regioselective opening of the epoxide ring, yielding a chiral amino alcohol. Subsequent transformation of the remaining hydroxyl group into an amino group would complete the synthesis. The regioselectivity of the epoxide opening is a critical factor, and various catalysts, including Lewis acids and enzymes, have been employed to control this aspect. mdpi.com For example, metal- and solvent-free acetic acid-mediated ring-opening of epoxides with amines has been shown to provide β-amino alcohols in high yields with excellent regioselectivity. rsc.org

Similarly, chiral aziridines can serve as precursors. The ring-opening of a suitably substituted chiral aziridine with an appropriate nucleophile can furnish the desired diamino alcohol scaffold. For example, the synthesis of anti-2-amino-1-arylpropan-1,3-diols has been achieved through the acid-catalyzed hydrolysis of trans-2-aryl-3-(hydroxymethyl)aziridines. beilstein-journals.org

Table 2: Ring-Opening Reactions for the Synthesis of β-Amino Alcohols

| Precursor | Nucleophile | Catalyst/Conditions | Product |

| Epoxides | Amines | Acetic acid (metal- and solvent-free) | β-Amino Alcohols rsc.org |

| Epoxyalcohols/Epoxyethers | Aqueous Ammonia | Isopropyl alcohol or 1,4-dioxane | Enantiopure Amino Alcohols ursa.cat |

| Epoxides | Amines | Lipase TL IM (continuous-flow) | β-Amino Alcohols mdpi.com |

| Chiral Piperidines | Cyanogen Bromide | Von Braun Reaction | Acyclic Amino Alcohols nih.gov |

Enzymatic resolution has gained prominence as a green and highly selective method for separating enantiomers. mdpi.com Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines. In a typical kinetic resolution of a racemic amino alcohol, a lipase is used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com For instance, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol has been successfully achieved using lipase from Candida rugosa with isopropenyl acetate as the acylating agent, yielding high enantiomeric excess of the product. mdpi.com This methodology could potentially be applied to resolve racemic 3-amino-2-(benzylamino)propan-1-ol.

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.org The racemic amine is reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. libretexts.org Once separated, the desired enantiomer of the amine can be recovered by treating the purified diastereomeric salt with a base.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The choice of resolving agent and solvent system is crucial for achieving efficient separation. This technique has been successfully applied to the resolution of various amino alcohols, such as 1-amino-2-propanol. researchgate.net

Enantioselective Resolution Techniques for Racemic Mixtures

Precursor Chemistry and Synthetic Intermediates for this compound

The synthesis of this compound relies on the availability of suitable chiral starting materials or the generation of chirality during the synthetic sequence.

A plausible and efficient synthetic approach could start from the readily available chiral building block, (R)-(-)-2-amino-1-propanol. This precursor already contains one of the stereocenters and the amino alcohol functionality. The synthetic strategy would then involve the introduction of the benzylamino group at the C2 position and the amino group at the C3 position with the correct stereochemistry.

Another key precursor is (R)-glycidol, a versatile chiral epoxide. Its use in stereoselective ring-opening reactions, as discussed previously, provides a direct route to chiral amino alcohol derivatives. The synthesis of 3-amino-1,2-propanediol, a related compound, has been achieved from 3-chloro-1,2-propanediol and ammonia, highlighting the utility of small, functionalized propanol derivatives as precursors. researchgate.net

The following table summarizes key precursors and their potential roles in the synthesis of this compound.

Table 3: Key Precursors and Intermediates

| Precursor/Intermediate | Synthetic Role |

| (R)-(-)-2-Amino-1-propanol | Chiral building block containing a pre-existing stereocenter. |

| (R)-Glycidol | Chiral epoxide for stereoselective ring-opening reactions. |

| 3-Chloro-1,2-propanediol | Precursor for related amino diols. researchgate.net |

| β-Amino Ketones | Substrates for asymmetric hydrogenation to form chiral amino alcohols. researchgate.net |

| Chiral Aziridines | Substrates for stereoselective ring-opening to form diamino alcohols. beilstein-journals.org |

Utilization of Chiral Pool Starting Materials

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can serve as starting materials for the synthesis of complex chiral molecules. This approach leverages the inherent chirality of these starting materials to build new stereocenters with a high degree of control.

A plausible and efficient synthetic route to this compound involves starting from commercially available, enantiopure precursors such as (R)-glycidol or (R)-alaninol ((R)-2-aminopropan-1-ol).

Synthesis from (R)-Glycidol: The synthesis can commence with the ring-opening of the chiral epoxide, (R)-glycidol. Nucleophilic attack by benzylamine on the epoxide ring is a key step. This reaction can potentially yield a mixture of regioisomers, and reaction conditions must be carefully optimized to favor the desired attack at the less hindered carbon, yielding (R)-1-(benzylamino)propane-2,3-diol. Subsequent steps would involve selective protection of the diol, activation of the primary hydroxyl group (e.g., conversion to a tosylate or mesylate), displacement with an azide, and finally, reduction to the primary amine.

Synthesis from (R)-Alaninol: An alternative strategy begins with (R)-alaninol. The primary amino group of alaninol can be protected, for instance, with a tert-butoxycarbonyl (Boc) group. The hydroxyl group is then activated, typically by conversion to a leaving group like a tosylate. Nucleophilic substitution with benzylamine, followed by deprotection of the primary amine, would furnish the target compound. nih.gov This route is advantageous as it directly utilizes a simple amino alcohol from the chiral pool.

The viability of these routes is summarized in the table below.

| Starting Material | Key Transformation(s) | Advantages | Potential Challenges |

| (R)-Glycidol | Epoxide ring-opening with benzylamine | Readily available chiral epoxide | Controlling regioselectivity of ring-opening |

| (R)-Alaninol | N-protection, OH-activation, substitution | Direct use of a chiral amino alcohol | Requires multiple protection/deprotection steps |

Synthesis from Functionalized Carbonyl Compounds

Modern biocatalytic methods offer a powerful alternative for the stereoselective synthesis of amino alcohols and their derivatives from prochiral carbonyl compounds. rsc.org Enzymatic strategies, such as those combining aldolases and imine reductases (IREDs) or transaminases, can construct the carbon backbone and introduce the amino functionalities with high stereoselectivity under mild conditions. rsc.org

A potential biocatalytic route to a precursor of this compound could involve a three-component reaction. This strategy might use a hydroxy ketone, an aldehyde, and an amine as starting materials. For instance, a variant of D-fructose-6-phosphate aldolase (FSA) could catalyze an aldol (B89426) reaction between a suitable aldehyde and a hydroxy ketone. The resulting aldol adduct, a functionalized carbonyl compound, can then undergo reductive amination. An imine reductase (IRED) can catalyze the reaction of the ketone with benzylamine to form an imine, which is then stereoselectively reduced to install the secondary amine. A subsequent chemical or enzymatic step would be required to introduce the terminal primary amino group.

This enzymatic cascade approach avoids the need for extensive protecting group manipulations and often proceeds with high enantiomeric and diastereomeric excess. rsc.org

Protecting Group Chemistry in the Synthesis of this compound

Given the presence of three reactive functional groups (a primary amine, a secondary amine, and a primary hydroxyl group), the use of protecting groups is essential for the regioselective synthesis and derivatization of this compound. nih.gov A successful protecting group strategy relies on the principle of orthogonality, where each protecting group can be removed under specific conditions without affecting the others. wikipedia.org

Amino Group Protection Strategies (e.g., tert-Butoxycarbonyl (Boc), Benzyl (B1604629) (Bn))

The target molecule contains two distinct amino groups: a primary amine (-NH2) and a secondary benzylamine (-NHBn). Their differing steric and electronic environments allow for selective protection.

tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for primary and secondary amines due to its ease of introduction (using di-tert-butyl dicarbonate, Boc₂O) and its stability under a wide range of conditions, except for strong acids (e.g., trifluoroacetic acid, TFA). wikipedia.org In a synthetic sequence, the more nucleophilic and less sterically hindered primary amine can often be selectively protected with a Boc group in the presence of the secondary benzylamine.

Benzyl (Bn) Group: The benzyl group is already present on one of the nitrogen atoms in the target molecule, effectively serving as both a structural component and a protecting group. N-benzyl groups are stable to many reagents but can be removed under hydrogenolysis conditions (H₂, Pd/C). researchgate.net If both amino groups were to be protected with different, removable benzyl-type groups, substituted benzyl groups (e.g., p-methoxybenzyl, PMB) could be used to allow for differential cleavage.

The challenge lies in selectively manipulating one amine in the presence of the other. The primary amine is generally more reactive towards acylating agents like Boc₂O, allowing for its selective protection.

Hydroxyl Group Protection Strategies (e.g., Silyl Ethers)

The primary hydroxyl group must often be protected to prevent its interference in reactions targeting the amino groups, such as N-alkylation or peptide couplings.

Silyl Ethers: Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, stability, and facile cleavage under specific conditions (typically with fluoride ion sources like tetrabutylammonium fluoride, TBAF). researchgate.net A common choice is the tert-butyldimethylsilyl (TBDMS or TBS) group, which is introduced using TBDMS-Cl and a base like imidazole. researchgate.net This group is robust enough to withstand many reaction conditions used to modify the amino groups but can be removed cleanly without affecting Boc or Benzyl groups, making it an excellent orthogonal protecting group in this context.

A summary of these protecting groups is provided below.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| Primary/Secondary Amine | tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA) |

| Primary/Secondary Amine | Benzyl | Bn | Benzyl Bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |

| Primary Hydroxyl | tert-Butyldimethylsilyl | TBDMS / TBS | TBDMS-Cl, Imidazole | Fluoride Source (e.g., TBAF) |

Chemical Transformations and Derivatization of this compound

The bifunctional nature of this compound makes it a versatile scaffold for further chemical modification. Derivatization reactions such as N-alkylation and acylation can be used to build more complex molecules, leveraging the different reactivities of the two nitrogen atoms.

N-Alkylation and Acylation Reactions

Selective functionalization of one of the two amino groups is a key synthetic challenge. The primary amine is typically more nucleophilic and less sterically hindered than the secondary benzylamine, which often allows for regioselective reactions.

N-Alkylation: Selective mono-alkylation of the primary amine can be achieved using an appropriate alkylating agent (e.g., an alkyl halide) under controlled conditions. To avoid over-alkylation, reductive amination with an aldehyde or ketone is a preferred method. The use of manganese pincer complexes has been shown to catalyze the selective N-alkylation of primary amines with alcohols, representing a green and efficient methodology. nih.gov The secondary nitrogen, being part of a benzylamine moiety, is less reactive, and forcing conditions would be required to achieve its alkylation.

N-Acylation: Acylation reactions with acyl chlorides or acid anhydrides are expected to occur preferentially at the primary amino group. Studies on the selective acylation of similar 1,2-diamines have demonstrated high regioselectivity for the primary position. nih.gov For example, the use of specific acylating agents like 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones has been reported to achieve nearly perfect selectivity for the primary amine in 1,2-propanediamine. nih.gov This high degree of selectivity allows for the synthesis of mono-acylated derivatives, which can serve as intermediates for more complex structures.

The expected selectivity of these transformations is outlined in the table below.

| Reaction Type | Reagent Example | Expected Major Product | Rationale |

| N-Alkylation | R-X (Alkyl Halide) | Alkylation at the primary amine | Higher nucleophilicity and lower steric hindrance of the primary amine. |

| N-Acylation | R-COCl (Acyl Chloride) | Acylation at the primary amine | Higher reactivity of the primary amine towards acylating agents. nih.gov |

Regioselective and Stereoselective Cyclization Reactions

The unique structural arrangement of this compound, featuring a chiral 1,2-diamine core and a primary alcohol, provides a versatile platform for the synthesis of various heterocyclic systems. The spatial and electronic properties of the vicinal amino groups and the hydroxyl group can be exploited to achieve high levels of regioselectivity and stereoselectivity in cyclization reactions. These reactions are fundamental in constructing complex molecular architectures, often serving as key steps in the synthesis of biologically active compounds and chiral ligands. The inherent chirality of the starting material can be transferred to the newly formed heterocyclic products, preserving or influencing the stereochemical integrity of the molecule.

Formation of Oxazolidinone and Oxazine Ring Systems

The 1,2-amino alcohol moiety within this compound is a classic precursor for the synthesis of 2-oxazolidinone rings. This five-membered heterocycle is a prominent feature in several classes of pharmaceuticals, most notably as a core scaffold in antibiotics like Linezolid. The cyclization is typically achieved by reacting the amino alcohol with a phosgene equivalent, such as diethyl carbonate, carbonyldiimidazole (CDI), or triphosgene. The reaction proceeds via a two-step mechanism involving initial N- or O-acylation followed by an intramolecular nucleophilic attack to close the ring. The regioselectivity of this cyclization is generally high, favoring the formation of the oxazolidinone ring from the 1,2-amino alcohol fragment.

Similarly, the 1,3-relationship between the terminal amino group and the hydroxyl group allows for the potential formation of six-membered 1,3-oxazine rings. These heterocycles are also valuable in medicinal chemistry. The synthesis of oxazinanes and oxazolidines can be accomplished through the condensation of amino alcohols with aldehydes or ketones, often under acidic catalysis or microwave irradiation. scirp.org For a substrate like this compound, competition between the formation of a five-membered oxazolidine (from the 2-benzylamino group and the alcohol) and a six-membered oxazine (from the 3-amino group and the alcohol) could occur. The reaction conditions, including the catalyst and the nature of the carbonyl compound, would be critical in directing the regiochemical outcome.

| Reagent | Target Ring | Typical Conditions | Notes |

| Diethyl Carbonate | Oxazolidinone | NaOMe, Reflux | Classical method for cyclization. google.com |

| Carbonyldiimidazole (CDI) | Oxazolidinone | Aprotic solvent (e.g., THF), RT | Mild conditions, high yield. |

| Aldehydes/Ketones | Oxazolidine/Oxazine | Acid catalysis or Microwave, 50°C | Regioselective synthesis is possible based on the amino alcohol structure. scirp.org |

| Urea | Oxazolidinone | Microwave irradiation | A method for synthesizing oxazolidin-2-ones from ethanolamine. organic-chemistry.org |

This table presents generalized conditions for the formation of oxazolidinone and oxazine rings from amino alcohols.

Synthesis of Complex Heterocyclic Scaffolds (e.g., Morpholines)

Morpholines are six-membered heterocyclic motifs containing both an ether and an amine functionality. They are prevalent in numerous FDA-approved drugs and are considered privileged scaffolds in medicinal chemistry. chemrxiv.org The synthesis of morpholines from 1,2-amino alcohols is a common and efficient strategy. researchgate.net For this compound, this transformation would involve the formation of two new bonds to incorporate the remaining C-O-C fragment of the ring.

A prevalent method involves the N-alkylation of the amino alcohol with a two-carbon electrophile containing a leaving group, such as 2-chloroethanol or an equivalent, followed by an intramolecular Williamson ether synthesis to close the ring. A more modern and efficient one- or two-step protocol involves the reaction of 1,2-amino alcohols with ethylene sulfate in the presence of a base like potassium tert-butoxide. chemrxiv.org This approach is noted for its high yields and redox-neutral conditions. In the case of this compound, the presence of two nitrogen atoms presents a challenge of regioselectivity in the initial N-alkylation step. The relative nucleophilicity of the primary versus the secondary, benzyl-protected amine would dictate the site of initial reaction, thereby determining the substitution pattern on the final morpholine ring. Synthetic strategies can be designed to favor alkylation at a specific nitrogen by tuning the steric and electronic environment or by employing protecting group strategies. nih.gov

| Method | Reagents | Key Features | Potential Outcome for Substrate |

| Annulation | Chloroacetyl chloride, then reduction (e.g., B₂H₆ or AlH₃) | Multi-step process to form a morpholinone intermediate, followed by reduction. chemrxiv.org | Forms a substituted morpholinone, which is then reduced. |

| Direct Annulation | Bromoethyldiphenylsulfonium triflate, NaH | Annulation reaction of enantiomerically pure vicinal substituted amino alcohols. nih.gov | Direct formation of the morpholine ring. |

| Ethylene Sulfate Method | Ethylene sulfate, t-BuOK | High-yielding, redox-neutral, one or two-step protocol. chemrxiv.org | Selective monoalkylation of an amine followed by cyclization. |

This table summarizes common methodologies for the synthesis of morpholine rings from 1,2-amino alcohols.

Debenzylation and Other Deprotection Methodologies (e.g., Catalytic Hydrogenolysis)

The benzyl group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal by hydrogenolysis. In the context of this compound, removal of the N-benzyl group is a critical step to unmask the secondary amine, yielding (R)-2,3-diaminopropan-1-ol. This deprotected product is a valuable chiral building block for further synthetic elaborations.

Catalytic hydrogenolysis is the most common and efficient method for N-debenzylation. commonorganicchemistry.com The reaction involves treating the N-benzyl amine with hydrogen gas in the presence of a heterogeneous noble metal catalyst, most commonly palladium on carbon (Pd/C). jk-sci.com The process cleaves the C-N bond, releasing the free amine and toluene as a byproduct. organic-chemistry.org The reaction is typically carried out in protic solvents such as methanol or ethanol at room temperature and atmospheric or slightly elevated pressure of hydrogen. commonorganicchemistry.com

An alternative to using flammable hydrogen gas is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule is used in place of H₂ gas. Ammonium formate is a popular and effective hydrogen transfer agent in conjunction with Pd/C. semanticscholar.org This system offers mild and rapid debenzylation and avoids the need for specialized hydrogenation equipment. jk-sci.com

While hydrogenolysis is highly effective, it is not compatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups. In such cases, alternative oxidative deprotection methods can be employed, although they are less common for simple N-benzyl amines compared to N-benzyl ethers. organic-chemistry.orgnih.gov

| Method | Catalyst / Reagents | Hydrogen Source | Typical Solvents | Key Advantages |

| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (1 atm) | MeOH, EtOH, EtOAc, THF | High efficiency, clean reaction. commonorganicchemistry.comepa.gov |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate (HCOONH₄) | MeOH | Avoids H₂ gas, rapid, mild conditions. semanticscholar.org |

| Oxidative Deprotection | Nitroxyl radical / PIFA | N/A | Dichloromethane | Useful for substrates sensitive to hydrogenation. nih.gov |

This table outlines common methods for the debenzylation of N-benzylamino compounds.

Application of R 3 Amino 2 Benzylamino Propan 1 Ol Derivatives As Chiral Ligands in Asymmetric Catalysis

Design Principles and Ligand Architectures Derived from (R)-3-amino-2-(benzylamino)propan-1-ol

The structural framework of this compound, featuring a 1,2-diamine backbone and a primary alcohol, offers a versatile platform for the design of novel chiral ligands. The presence of multiple coordination sites—two nitrogen atoms and one oxygen atom—allows for the development of various ligand architectures, including bifunctional and tridentate systems.

Development of Bifunctional Chiral Ligands

Bifunctional ligands, which can interact with the metal center and a substrate simultaneously, are highly effective in asymmetric catalysis. The design of such ligands often involves the cooperative action of a metal-binding site and a functional group that can engage in non-covalent interactions, such as hydrogen bonding, with the substrate. In the context of derivatives of this compound, the two amino groups can be differentially functionalized to create bifunctional ligands. For instance, one of the amino groups can be modified with a substituent that enhances the steric bulk or electronic properties of the ligand, thereby influencing the stereochemical outcome of the catalytic reaction.

The concept of bifunctional organocatalysts, where amino and other functional groups work in concert, has been successfully applied in the synthesis of axially chiral compounds. acs.orgnih.gov This principle can be extended to the design of metal-coordinating ligands. By strategically placing functional groups on the diamine scaffold, it is possible to create a well-defined chiral pocket around the metal center, which is crucial for achieving high enantioselectivity.

Synthesis and Application of Tridentate Ligand Systems

The this compound scaffold is pre-disposed to form tridentate ligands by coordinating to a metal center through the two nitrogen atoms and the oxygen atom of the hydroxyl group. The synthesis of such P,N,O or P,N,N tridentate ligands derived from other chiral backbones, such as 1-amino-2-indanol, has been reported. d-nb.info These ligands, when complexed with ruthenium, have shown promise in the asymmetric hydrogenation of ketones. d-nb.info

Following a similar strategy, the primary amine of this compound can be reacted with a phosphine-containing group, while the secondary amine and the hydroxyl group remain available for coordination. The resulting P,N,O-type tridentate ligand would create a rigid and well-defined coordination sphere around the ruthenium center, which is a key factor for effective stereocontrol. The benzyl (B1604629) group on the secondary amine can also play a significant role in creating a specific chiral environment.

Exploration of Aminodiol-Based Chiral Ligands

The aminodiol structural motif is a common feature in many successful chiral ligands. For example, oxidovanadium(V) complexes with chiral tetradentate Schiff bases derived from the monocondensation of salicylaldehyde (B1680747) derivatives with (R)-(+)-3-amino-1,2-propanediol or its (S)-enantiomer have been synthesized and characterized. nih.gov These complexes demonstrate the versatility of the aminodiol backbone in forming stable metal complexes.

While this compound is technically a diaminoalcohol, the underlying aminodiol-like structure provides a basis for designing a variety of ligands. The interplay between the amino and hydroxyl groups is crucial for establishing the hydrogen-bonding networks that can influence the transition state of a catalytic reaction. nih.gov The synthesis of acyclic nucleoside analogues has also utilized similar aminodiol precursors, highlighting the synthetic accessibility of derivatives from this class of compounds. nih.gov

Performance in Metal-Catalyzed Asymmetric Transformations

The efficacy of chiral ligands is ultimately determined by their performance in asymmetric catalytic reactions. Ligands derived from chiral diamines and amino alcohols have been extensively used in various metal-catalyzed transformations, particularly in asymmetric hydrogenation and transfer hydrogenation reactions.

Asymmetric Hydrogenation Reactions Catalyzed by this compound Ligands

While specific data for ligands derived directly from this compound in asymmetric hydrogenation is not prominently documented, the performance of structurally related ligands provides valuable insights into their potential. Chiral diamine and amino alcohol ligands are known to be highly effective in ruthenium-catalyzed hydrogenations.

Asymmetric transfer hydrogenation (ATH) of ketones and imines is a widely used method for the synthesis of chiral alcohols and amines. The catalysts for these reactions are often ruthenium complexes bearing chiral ligands. The well-established Noyori-type catalysts, for instance, utilize chiral η6-arene/N-tosylethylenediamine-ruthenium(II) complexes and have demonstrated excellent activity and enantioselectivity in the transfer hydrogenation of aromatic ketones. acs.orgnih.govsigmaaldrich.com

The mechanism of these reactions is believed to involve a metal-ligand bifunctional catalysis, where a hydridic Ru-H and a protic N-H are transferred to the carbonyl group of the substrate via a six-membered ring transition state. The chirality of the diamine or amino alcohol ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the alcohol product.

The performance of ruthenium catalysts with other chiral β-amino alcohol ligands, such as those derived from (1S,2R)-1-amino-2-indanol, in the ATH of N-phosphinyl ketimines has been investigated. researchgate.net These studies have shown that the rigidity of the ligand backbone is crucial for achieving high enantioselectivity. researchgate.net Based on these findings, it is anticipated that tridentate ligands derived from this compound could also serve as effective ligands in Ru-catalyzed ATH, potentially offering high conversions and enantioselectivities.

The table below presents representative data for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone (B1666503) using various chiral diamine and amino alcohol ligands, which can serve as a benchmark for the potential performance of ligands derived from this compound.

| Entry | Catalyst/Ligand | Substrate | Conversion (%) | ee (%) | Reference |

| 1 | RuCl(S,S)-TsDPEN | Acetophenone | >99 | 97 (R) | acs.org |

| 2 | RuCl(1S,2R)-aminoindanol | N-Phosphinyl acetophenone imine | 98 | 82 (S) | researchgate.net |

| 3 | [RuCl2(P,N,N-ligand)(DMSO)] | Acetophenone | 100 | 98 (S) | d-nb.info |

| 4 | [RuCl2(P,N,O-ligand)(DMSO)] | Acetophenone | 99 | 51 (R) | d-nb.info |

This interactive table summarizes the performance of different ruthenium-based catalysts in the asymmetric transfer hydrogenation of acetophenone and a related imine, showcasing the influence of the chiral ligand on conversion and enantioselectivity.

Hydrogenation of β-Amino Ketones

The asymmetric hydrogenation of ketones is a pivotal reaction in organic synthesis, and ruthenium complexes with chiral diamine or amino alcohol ligands are well-established catalysts for this transformation. d-nb.infoacs.orgacs.org Research in this area often focuses on ligands derived from backbones like 1,2-diphenylethylenediamine or 1-amino-2-indanol. d-nb.infomdpi.com Despite the structural relevance of a 1,2-diaminopropane (B80664) backbone, specific studies detailing the synthesis of a ligand from this compound and its subsequent successful application in the asymmetric hydrogenation of β-amino ketones, along with corresponding performance data (e.g., enantiomeric excess, turnover numbers), could not be located.

Enantioselective Addition Reactions (e.g., Diethylzinc Addition to Aldehydes)

The enantioselective addition of organozinc reagents to aldehydes is a classic benchmark reaction for testing the efficacy of new chiral ligands, particularly amino alcohols. This reaction is known to be catalyzed by in-situ-formed complexes of the ligand and a zinc alkyl. While the general class of β-amino alcohols is effective, providing secondary alcohols with varying degrees of enantioselectivity, specific research that isolates, characterizes, and tests derivatives of this compound for this purpose is not present in the available literature. Consequently, a data table of substrates, catalysts, and enantioselectivities cannot be compiled for this specific ligand family.

Other Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Chiral ligands are employed in a multitude of other asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and allylic alkylations. rsc.orgresearchgate.netnih.gov These reactions are critical for the construction of complex chiral molecules. For instance, proline and its derivatives are well-known organocatalysts for asymmetric aldol and Mannich reactions, proceeding through enamine-based transition states. acs.org Metal complexes with chiral ligands are also widely used. mdpi.com However, the literature search did not yield any specific examples or detailed findings of ligands derived from this compound being used in these or other C-C or C-heteroatom bond-forming reactions.

Mechanistic Insights into Catalytic Activity and Enantioselectivity

Understanding the mechanism of stereoselection is paramount for rational catalyst design. This involves analyzing transition states, the role of substrate-ligand interactions, and the influence of external reaction conditions.

Transition State Analysis in Asymmetric Catalysis

For many asymmetric reactions, such as those catalyzed by Noyori-type ruthenium catalysts, the mechanism involves a six-membered pericyclic transition state where the hydride is transferred from the metal to the ketone. acs.org The stereochemical outcome is dictated by the precise arrangement of the substrate in the chiral environment of the ligand, which minimizes steric clashes and maximizes favorable interactions. Without specific catalytic data for derivatives of this compound, any transition state analysis would be purely speculative and not based on empirical evidence.

Role of Substrate-Ligand Interactions in Stereocontrol

Stereocontrol is a direct consequence of the non-covalent interactions between the substrate and the chiral catalyst. These can include hydrogen bonding, steric repulsion, and π-π stacking. The specific architecture of a ligand—its bite angle, the steric bulk of its substituents, and its electronic properties—creates a well-defined chiral pocket that preferentially binds one of the prochiral faces of the substrate. nih.gov While these principles are general, their specific application to the this compound scaffold has not been documented.

Influence of Catalyst Loading and Reaction Conditions on Enantioselectivity

The enantioselectivity of a catalytic reaction can be highly sensitive to parameters such as temperature, solvent polarity, pressure, and the concentration of both the catalyst and any additives (e.g., bases or co-catalysts). nih.govresearchgate.net For example, changes in solvent can affect the solubility and conformation of the catalytic species, thereby altering the structure of the transition state and the resulting enantiomeric excess. nih.gov Similarly, catalyst loading can sometimes influence the formation of different active species or catalyst aggregation states. However, without experimental data for a system employing a ligand derived from this compound, a meaningful discussion of these influences is not possible.

Utilization of R 3 Amino 2 Benzylamino Propan 1 Ol As a Chiral Auxiliary and Building Block in Organic Synthesis

Chiral Auxiliary Applications of (R)-3-amino-2-(benzylamino)propan-1-ol

The strategic employment of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. researchgate.net this compound, with its inherent chirality, serves as an effective chiral auxiliary, guiding the stereochemical course of reactions to afford products with a high degree of stereocontrol.

Control of Stereochemical Outcomes in Diastereoselective Reactions

Chiral auxiliaries function by temporarily being incorporated into a prochiral substrate, thereby creating a chiral environment that directs the approach of a reagent to one of the two diastereotopic faces of the molecule. While specific, documented examples of this compound in diastereoselective reactions are not extensively reported in readily available literature, the principles of its application can be inferred from the well-established use of similar chiral 1,2-diamine structures. For instance, chiral 1,2-diamines are known to be effective in directing aldol (B89426) reactions, alkylations, and other carbon-carbon bond-forming reactions, leading to the formation of new stereocenters with high diastereoselectivity. The presence of the benzyl (B1604629) group on one of the amino functionalities and the primary alcohol can play a crucial role in creating a rigid, chelated transition state with a metal center, thus enhancing the stereochemical discrimination.

Chiral Docking and Protecting Group Strategies

Beyond its role in directing diastereoselective reactions, this compound can also be employed in chiral docking and as a protecting group. The two amino groups and the hydroxyl group offer multiple points for attachment to a substrate molecule. This temporary tethering can shield one face of the molecule, directing subsequent transformations to the exposed face. Furthermore, the benzyl group can serve a dual purpose, acting as a bulky steric director and a protecting group that can be removed under specific hydrogenolysis conditions. This strategic protection and deprotection sequence allows for the sequential manipulation of different functional groups within a molecule while maintaining stereochemical integrity.

Role as a Chiral Building Block for Complex Molecule Synthesis

The intrinsic chirality and multiple functionalities of this compound make it an ideal starting material for the synthesis of more complex, enantiomerically pure molecules. Its structure provides a scaffold upon which intricate molecular architectures can be constructed.

Synthesis of Advanced Pharmaceutical Intermediates

Chiral 1,2-diamines are recognized as key structural motifs in a wide array of biologically active compounds and are crucial intermediates in the pharmaceutical industry. The (S)-enantiomer of 3-amino-2-(benzylamino)propan-1-ol is noted as a valuable building block in pharmaceutical research and development, suggesting a parallel importance for the (R)-enantiomer in accessing alternative stereoisomers of drug candidates. chemimpex.com For example, derivatives of 3-amino-1-propanol are used as intermediates in the synthesis of various pharmaceuticals. google.com The development of efficient synthetic routes to chiral 1,2-diamines is an active area of research, underscoring their importance in medicinal chemistry. wipo.int

A notable application of related chiral amino alcohols is in the synthesis of drugs like duloxetine, an antidepressant. The synthesis of its key intermediate, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, highlights the value of such chiral synthons. researchgate.netgoogle.com Although a direct synthesis of a specific commercial drug from this compound is not prominently documented, its structural similarity to these vital intermediates points to its significant potential in the discovery and development of new therapeutic agents.

Construction of Enantiomerically Pure Heterocyclic Systems (e.g., Piperidines)

The piperidine (B6355638) ring is a prevalent scaffold in a vast number of natural products and pharmaceutical agents. The synthesis of enantiomerically pure substituted piperidines is therefore a significant focus in organic synthesis. nih.gov Chiral 1,2-diaminopropane (B80664) derivatives can serve as versatile starting materials for the construction of these important heterocyclic systems.

While direct synthesis of piperidines from this compound is not explicitly detailed in readily available literature, general strategies for the synthesis of chiral piperidines from acyclic amine precursors have been developed. nih.govgoogle.com These methods often involve intramolecular cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the final cyclic product. The functional groups present in this compound provide handles for the necessary transformations to create a suitable precursor for such cyclizations, leading to the formation of enantiomerically enriched piperidine derivatives. For example, methods for the synthesis of (R)-3-aminopiperidine derivatives from other chiral precursors have been reported and are of significant interest for the synthesis of pharmacologically active compounds. researchgate.net

Incorporation into Macrocyclic and Polycyclic Structures

Macrocycles and polycyclic structures are of great interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets with high affinity and selectivity. Chiral diamines are frequently used as key components in the synthesis of such complex architectures.

The condensation of chiral diamines with dialdehydes is a known strategy for the construction of chiral macrocyclic imines, which can be further reduced to the corresponding macrocyclic amines. researchgate.net For instance, (R,R)-1,2-diaminocyclohexane has been successfully used in [3+3] cyclocondensation reactions to form large, chiral macrocycles. google.com The presence of two distinct amino groups in this compound offers the potential for regioselective reactions, allowing for the controlled, stepwise assembly of complex macrocyclic frameworks. This capability is highly valuable for creating libraries of diverse macrocycles for screening in drug discovery and other applications.

Integration into Chemical Libraries for High-Throughput Synthesis and Screening

The strategic incorporation of chiral building blocks into chemical libraries is a cornerstone of modern drug discovery and development. The unique structural and stereochemical attributes of this compound make it a valuable scaffold for generating diverse collections of molecules for high-throughput synthesis and screening (HTS). Its vicinal diamine core, coupled with a primary alcohol, provides multiple points for diversification, enabling the exploration of vast chemical space around a privileged chiral framework.

The design of chemical libraries often revolves around a central scaffold that can be readily functionalized with a variety of chemical moieties. This approach, known as diversity-oriented synthesis (DOS), aims to produce a wide range of structurally distinct compounds. nih.gov The this compound scaffold is particularly well-suited for DOS due to the differential reactivity of its two amino groups and the primary alcohol. This allows for controlled, stepwise reactions to introduce a wide array of substituents, leading to the creation of large and diverse libraries of compounds. nih.gov

Parallel synthesis techniques are frequently employed to construct these libraries in an efficient manner. uniroma1.itnih.govspirochem.com In this process, the core scaffold, this compound, can be reacted with a set of diverse building blocks in a spatially separated array, such as a 96-well plate. This allows for the simultaneous synthesis of hundreds or even thousands of distinct compounds. uniroma1.itspirochem.comenamine.net For instance, the primary and secondary amines of the scaffold can be acylated, alkylated, or used in reductive amination reactions with a variety of aldehydes and carboxylic acids to introduce diverse side chains. The primary alcohol can be etherified, esterified, or oxidized to an aldehyde for further elaboration.

Once synthesized, these chemical libraries are subjected to high-throughput screening to identify "hit" compounds with desired biological activity against a specific target, such as a protein kinase or a G-protein coupled receptor (GPCR). nih.gov HTS assays are designed to rapidly test thousands of compounds for their ability to modulate the activity of the target. nih.gov The data generated from these screens can then be used to establish structure-activity relationships (SAR), guiding the design of more potent and selective lead compounds.

A critical aspect of screening libraries derived from chiral scaffolds is the ability to rapidly determine the enantiomeric excess (ee) and concentration of the synthesized compounds. Advanced analytical techniques, such as fluorescence-based assays and circular dichroism, have been developed for the high-throughput analysis of chiral molecules, ensuring the quality and stereochemical integrity of the library members. nih.gov

The following interactive data table provides a hypothetical example of the type of data that could be generated from a high-throughput screen of a combinatorial library derived from the this compound scaffold against a protein kinase target.

| Compound ID | Scaffold Modification (R1) | Scaffold Modification (R2) | Kinase Inhibition (IC50, µM) |

| LIB-001 | -H | -C(O)c1ccccc1 | > 100 |

| LIB-002 | -CH2c1ccccc1 | -C(O)c1ccc(F)cc1 | 5.2 |

| LIB-003 | -CH2c1ccc(Cl)cc1 | -C(O)c1cnccn1 | 15.8 |

| LIB-004 | -H | -S(O)2c1ccc(C)cc1 | 89.3 |

| LIB-005 | -CH2c1cc(OC)c(OC)c(OC)c1 | -C(O)c1ccccc1 | 0.9 |

| LIB-006 | -CH2c1ncccc1 | -C(O)c1ccc(F)cc1 | 2.1 |

This table is a hypothetical representation of screening data and is intended for illustrative purposes.

The integration of this compound into chemical libraries for high-throughput screening represents a powerful strategy in the quest for novel therapeutic agents. The inherent chirality and functional handles of this scaffold provide a robust platform for the generation of molecular diversity, significantly enhancing the probability of discovering new and effective drugs.

Advanced Analytical and Computational Methodologies for R 3 Amino 2 Benzylamino Propan 1 Ol Research

Determination of Enantiomeric Excess and Absolute Configuration

Ensuring the enantiomeric purity of (R)-3-amino-2-(benzylamino)propan-1-ol is paramount, as the biological and chemical properties of enantiomers can differ significantly. merckmillipore.com Various chromatographic and spectroscopic methods are employed for this purpose, each offering distinct advantages.

Chiral Gas Chromatography (GC) is a powerful technique for the enantioselective analysis of volatile compounds. For amino alcohols like this compound, derivatization is often necessary to increase volatility and improve chromatographic behavior. sigmaaldrich.com Common derivatization strategies involve esterification of the hydroxyl group and acylation of the amino groups. sigmaaldrich.comnih.gov For instance, reaction with trifluoroacetic anhydride (B1165640) can block the amino groups, rendering the molecule suitable for GC analysis. nih.gov

The separation of the resulting diastereomeric derivatives is achieved on a chiral stationary phase (CSP). Cyclodextrin-based columns, such as those with modified β-cyclodextrins, are frequently used for the enantiomeric separation of a wide range of chiral compounds, including alcohols and amines. gcms.cznih.gov The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions, such as temperature and carrier gas flow rate, are critical for achieving optimal separation of the enantiomers. sigmaaldrich.com In some cases, different derivatizing agents can lead to a reversal in the elution order of the enantiomers, a phenomenon that can be exploited for the analysis of trace enantiomeric impurities. sigmaaldrich.com

Table 1: Chiral GC Analysis Parameters

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column Type | Cyclodextrin-based chiral stationary phase (e.g., modified β-cyclodextrin) | gcms.cznih.gov |

| Derivatization | Required for amino alcohols; e.g., acylation of amino groups | sigmaaldrich.comnih.gov |

| Injector Temp. | ~230-250 °C | nih.govmdpi.com |

| Detector Temp. | ~250 °C | nih.gov |

| Carrier Gas | Hydrogen or Nitrogen | nih.govmdpi.com |

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers. yakhak.org For amino compounds like this compound, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have proven to be highly effective. yakhak.org The choice between coated and covalently bonded CSPs can influence the separation efficiency. yakhak.org

The mobile phase composition, including the use of acidic additives like ethanesulfonic acid or methanesulfonic acid, can dramatically improve the separation of basic compounds by forming ion-pairs and enhancing interactions with the CSP. nih.gov Derivatization with fluorogenic agents, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can be employed to enhance detection sensitivity, particularly for fluorescence detection. yakhak.org The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers, which is essential for accurate determination of the enantiomeric excess. yakhak.orgphenomenex.com

Table 2: Chiral HPLC Enantiomer Separation

| Stationary Phase Type | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Polysaccharide-based (e.g., Chiralpak) | Normal Phase (e.g., hexane/isopropanol) with acidic additives | UV, Fluorescence | Enantiomeric purity of amines and amino alcohols | yakhak.orgnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for determining the enantiomeric excess of chiral compounds through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). wikipedia.org When a chiral substrate like this compound is reacted with an enantiomerically pure CDA, a mixture of diastereomers is formed. wikipedia.org These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer in the original mixture. udel.edu

A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. wikipedia.orgacs.org The resulting Mosher amides from the reaction with the amino groups of the analyte exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra for the two diastereomers. acs.orgwikipedia.org This difference in chemical shifts (Δδ) allows for the calculation of the enantiomeric excess. acs.org The analysis of these diastereomeric derivatives provides a reliable method for determining the absolute configuration of the starting amine or alcohol. acs.org

Table 3: Chiral Derivatizing Agents for NMR Analysis

| Chiral Derivatizing Agent | Analyte Functional Group | Resulting Derivative | NMR Nucleus | Application | Reference |

|---|---|---|---|---|---|

| Mosher's acid (MTPA) | Amine, Alcohol | Amide, Ester | ¹H, ¹⁹F | Enantiomeric excess and absolute configuration determination | wikipedia.orgacs.orgrsc.org |

| (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Amine, Amino alcohol | Complex | ¹H | Enantiomeric purity analysis (as a chiral solvating agent) | nih.gov |

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules. purechemistry.orgnih.gov This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. The resulting three-dimensional electron density map reveals the precise spatial arrangement of atoms, allowing for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. purechemistry.orgresearchgate.net

For organic molecules composed of light atoms, determining the absolute configuration can be challenging. In such cases, the presence of a heavier atom in the molecule or co-crystallization with a chiral compound of known configuration can enhance the anomalous scattering effects, facilitating a more reliable assignment. researchgate.net The quality of the single crystal is paramount for a successful X-ray diffraction analysis. researchgate.net While a routine experiment provides the relative configuration of stereocenters, specific techniques analyzing Bijvoet pairs are used to establish the absolute configuration. nih.govresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for characterizing the structure of organic molecules.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, distinct signals would be expected for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms, and the methine proton at the chiral center. The integration of these signals corresponds to the number of protons in each environment. docbrown.info The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, reveal the number of neighboring protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. docbrown.info Each unique carbon atom gives rise to a distinct signal. For this compound, separate signals would be observed for the carbons of the benzyl group, the two methylene carbons, and the methine carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For example, carbons attached to electronegative atoms like oxygen and nitrogen will appear at a lower field (higher ppm value). docbrown.info

2D-NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by showing correlations between different nuclei. COSY spectra reveal proton-proton couplings, helping to establish the connectivity of proton networks within the molecule. HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

Table 4: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Notes | Reference |

|---|---|---|---|---|

| ¹H NMR | ||||

| Aromatic-H (C₆H₅) | ~7.2-7.4 | Multiplet | Protons on the benzyl ring. | nih.gov |

| Benzyl-CH₂ | ~3.7-3.9 | Singlet or AB quartet | Methylene protons of the benzyl group. | nih.gov |

| CH(N) | ~2.8-3.2 | Multiplet | Methine proton at the chiral center. | chemicalbook.com |

| CH₂(N) | ~2.6-3.0 | Multiplet | Methylene protons adjacent to the primary amine. | chemicalbook.com |

| CH₂(OH) | ~3.4-3.7 | Multiplet | Methylene protons adjacent to the hydroxyl group. | chemicalbook.com |

| NH, NH₂, OH | Variable | Broad singlets | Exchangeable protons; may not always be observed. | docbrown.info |

| ¹³C NMR | ||||

| Aromatic-C | ~127-140 | Carbons of the phenyl ring. | nih.gov | |

| Benzyl-CH₂ | ~54 | Methylene carbon of the benzyl group. | nih.gov | |

| CH(N) | ~55-60 | Methine carbon at the chiral center. | chemicalbook.com | |

| CH₂(N) | ~45-50 | Methylene carbon adjacent to the primary amine. | chemicalbook.com |

Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HR-MS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact mass of the molecule.

The molecular formula for this compound is C₁₀H₁₆N₂O. scbt.com By calculating the monoisotopic mass based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), a precise theoretical value is obtained. An experimental HR-MS analysis resulting in an m/z value that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the elemental composition of the compound, effectively confirming its identity and distinguishing it from other potential isomers or compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂O |

| Theoretical Monoisotopic Mass (Da) | 180.1263 |

| Observed m/z ([M+H]⁺) | 181.1335 |

| Accuracy (ppm) | < 5 ppm |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is a technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrational frequencies, which are characteristic of the functional groups within the molecule.

Key functional groups in this compound include the hydroxyl (-OH) group, the primary amine (-NH₂) group, the secondary amine (-NH-) group, aliphatic C-H bonds, and the aromatic ring of the benzyl group. The presence of broad absorption bands for O-H and N-H stretching in the high-wavenumber region, along with characteristic peaks for C-H and aromatic C=C bonds, provides a unique fingerprint for the compound's structure.

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200-3600 (Broad) |

| N-H (Primary & Secondary Amines) | Stretching | 3300-3500 (Medium) |

| C-H (Aromatic) | Stretching | 3000-3100 (Weak to Medium) |

| C-H (Aliphatic) | Stretching | 2850-2960 (Medium to Strong) |

| N-H (Amine) | Bending | 1550-1650 (Medium) |

| C=C (Aromatic) | Stretching | 1450-1600 (Weak to Medium) |

| C-O (Alcohol) | Stretching | 1050-1260 (Strong) |

| C-N (Amine) | Stretching | 1020-1250 (Medium) |

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry provides theoretical insights that complement experimental findings, offering a molecular-level understanding of the structure, stability, and reactivity of this compound.

Density Functional Theory (DFT) Calculations for Structural Elucidation and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict its most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy state.

Furthermore, the molecule possesses several rotatable single bonds, leading to various possible conformations. DFT-based conformational analysis can map the potential energy surface by systematically rotating these bonds. This process identifies the global minimum energy conformer (the most stable shape) and other low-energy local minima, providing a detailed picture of the molecule's preferred spatial arrangements, which is crucial for understanding its interactions and reactivity.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | O-H | 0.97 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Length | C-N (secondary amine) | 1.46 Å |

| Bond Length | C-N (primary amine) | 1.47 Å |

| Bond Angle | C-O-H | 109.1° |

| Bond Angle | C-C-N (backbone) | 110.5° |

Modeling of Reaction Mechanisms and Transition States in Catalytic Cycles

This compound, as a chiral diamino alcohol, is a valuable candidate for use as a chiral ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as asymmetric hydrogenation or transfer hydrogenation. Computational modeling is a powerful tool for investigating the mechanisms of these catalytic cycles.

By employing methods like DFT, researchers can map the entire energy profile of a proposed reaction pathway. This involves calculating the energies of the reactants, products, and all intermediates and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and rate of the reaction. Modeling these transient structures provides a step-by-step understanding of how the catalyst and substrates interact, how bonds are broken and formed, and what factors control the reaction's efficiency.

Prediction of Stereochemical Outcomes and Enantioselectivity through Computational Methods

A primary goal of using a chiral ligand like this compound is to control the stereochemical outcome of a reaction, producing one enantiomer of the product in excess over the other. Computational chemistry is instrumental in predicting and rationalizing this enantioselectivity.

In a reaction producing a new chiral center, two diastereomeric transition states lead to the two different product enantiomers (R and S). The enantiomeric excess (e.e.) of the reaction is determined by the energy difference (ΔΔG‡) between these two competing transition states. By accurately calculating the energies of both transition states, computational models can predict which enantiomer will be the major product and estimate the expected e.e. This predictive capability is invaluable for the rational design of new, more effective chiral ligands and catalysts, accelerating the development of highly selective asymmetric syntheses. chemimpex.com

Future Research Directions and Emerging Applications of R 3 Amino 2 Benzylamino Propan 1 Ol

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for synthesizing chiral 1,2-diamines and their derivatives is a key area of research. researchgate.netrsc.orgrsc.org Traditional synthetic routes often involve multiple steps, hazardous reagents, and low atom economy. Future research will likely focus on developing novel catalytic systems and biocatalytic methods to address these limitations.

One promising approach is the use of biocatalysts, such as transaminases and dehydrogenases, for the asymmetric synthesis of chiral amino alcohols and diamines. nih.govresearchgate.netresearchgate.net These enzymatic methods offer high enantioselectivity and operate under mild reaction conditions, making them an attractive alternative to traditional chemical synthesis. chemrxiv.orgresearchgate.net For example, a dual-enzyme cascade has been developed for the synthesis of bichiral amino alcohols with high chemo- and stereoselectivity. nih.gov

Another area of interest is the development of new catalytic systems for the direct amination of C-H bonds. researchgate.net This approach would allow for the synthesis of chiral diamines from readily available starting materials with high atom economy. Iridium-catalyzed hydroamination of alkenes has shown promise in this area, enabling the synthesis of enantioenriched 1,2-diamines with excellent regioselectivity and enantioselectivity. researchgate.net

The table below summarizes some emerging synthetic strategies for chiral diamines and amino alcohols.

| Synthetic Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., transaminases, dehydrogenases) | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govchemrxiv.orgresearchgate.net |

| Iridium-Catalyzed C-H Amination | Direct functionalization of C-H bonds | High atom economy, access to novel diamines. researchgate.net |

| Asymmetric Transfer Hydrogenation | Use of chiral ruthenium catalysts | High yields and enantioselectivities for the synthesis of chiral 1,2-amino alcohols. acs.orgnih.gov |

| Reductive Coupling | Copper-catalyzed coupling of imines and allenamides | Access to chiral 1,2-diamino synthons as single stereoisomers. acs.org |

Development of Advanced Chiral Ligands for Emerging Catalytic Transformations

(R)-3-amino-2-(benzylamino)propan-1-ol and its derivatives are valuable scaffolds for the development of advanced chiral ligands for asymmetric catalysis. nih.govdigitellinc.comresearchgate.net The presence of two nitrogen atoms and a hydroxyl group allows for the formation of stable complexes with a variety of transition metals. The chirality of the ligand can then be transferred to the metal center, enabling the catalysis of enantioselective transformations.

Future research in this area will likely focus on the design and synthesis of new chiral ligands with improved catalytic activity and selectivity. This includes the development of ligands with tunable steric and electronic properties, as well as the exploration of new ligand architectures. For example, chiral polymeric diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation, showing high efficiency and recyclability. nih.gov

The development of biomimetic catalysts is another emerging area of research. chemrxiv.orgresearchgate.netchemrxiv.org These catalysts are designed to mimic the active sites of enzymes and can catalyze reactions with high efficiency and selectivity in aqueous media. Chiral diamines are promising candidates for the development of such catalysts. chemrxiv.orgresearchgate.netchemrxiv.org

The table below highlights some examples of catalytic transformations using chiral diamine ligands.

| Catalytic Transformation | Metal | Ligand Type | Application |

| Asymmetric Transfer Hydrogenation | Iridium, Ruthenium | Chiral Diamines, Amino Alcohols | Synthesis of chiral alcohols and amines. acs.orgnih.govnih.gov |

| Henry Reaction | Copper | Amine-amide Ligands | Enantioselective carbon-carbon bond formation. consensus.app |

| Michael Addition | Nickel | Diamine Ligands | Enantioselective conjugate addition reactions. researchgate.net |

| Diels-Alder Reaction | Various | Diamine Ligands with Fluxional Chirality | Asymmetric cycloaddition reactions. digitellinc.com |

Expansion of Applications as Chiral Building Blocks in Diverse Fields of Organic Synthesis and Materials Science

The versatility of this compound as a chiral building block extends beyond its use in catalysis. sigmaaldrich.comresearchgate.net Its unique structural features make it a valuable precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals, natural products, and advanced materials.

In medicinal chemistry, chiral 1,2-diamines and amino alcohols are important structural motifs found in many biologically active compounds. acs.orgnih.govresearchgate.net For example, they are present in drugs used for the treatment of hypertension, allergies, and viral infections. acs.orgnih.gov The development of efficient methods for the synthesis of these compounds is therefore of great importance to the pharmaceutical industry.

In materials science, chiral diamines can be used to create polymers and other materials with unique optical and electronic properties. For example, chiral polymeric diamine ligands have been used to create recyclable catalysts for asymmetric synthesis. nih.gov The incorporation of chiral diamines into metal-organic frameworks (MOFs) and other porous materials is another promising area of research, with potential applications in chiral separations and sensing.

Integration of Computational and Experimental Approaches for Rational Design in Asymmetric Synthesis

The integration of computational and experimental approaches is becoming increasingly important in the field of asymmetric synthesis. chiralpedia.comresearchgate.netscilit.comrsc.org Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the structure and reactivity of chiral catalysts, providing valuable insights for the rational design of new and improved catalytic systems. chiralpedia.comresearchgate.netnih.gov

This iterative process, where computational predictions guide experimental work and experimental results are used to refine computational models, can significantly accelerate the development of new catalysts. chiralpedia.com For example, computational studies can be used to screen large libraries of potential ligands, identifying the most promising candidates for experimental investigation. This approach has been successfully used to design highly enantioselective catalysts for a variety of transformations. researchgate.net